molecular formula C15H28N2O4 B15285093 Methyl 3-(1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate

Methyl 3-(1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate

Cat. No.: B15285093
M. Wt: 300.39 g/mol
InChI Key: BITAQLVHEHUINR-UHFFFAOYSA-N
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Description

Methyl 3-(1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetamido group, an ethylbutyl chain, and a cyclopentane ring. Its molecular formula is C20H36N2O6, and it has a molecular weight of 400.51 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate involves multiple steps, starting from readily available raw materials. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 3-(1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor-mediated responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

methyl 3-(1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-5-9(6-2)13(17-8(3)18)12-11(16)7-10(14(12)19)15(20)21-4/h9-14,19H,5-7,16H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITAQLVHEHUINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C1C(CC(C1O)C(=O)OC)N)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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